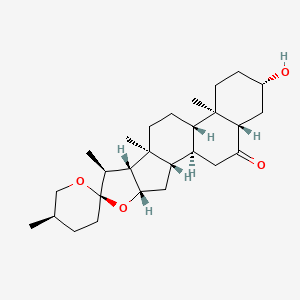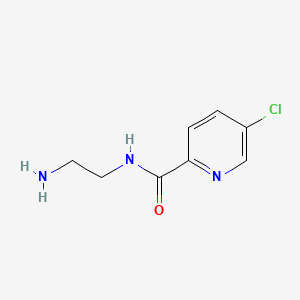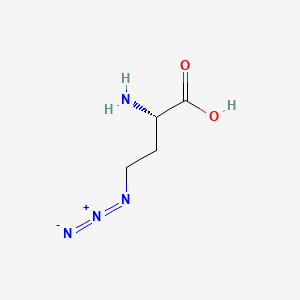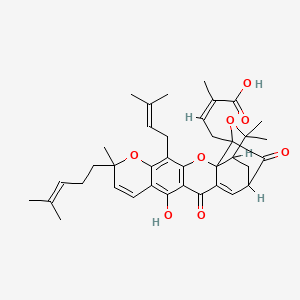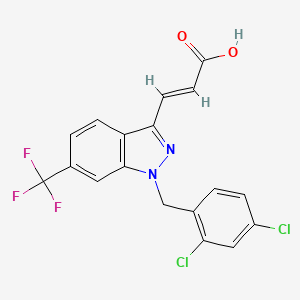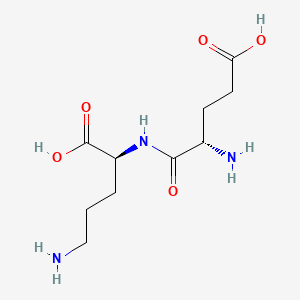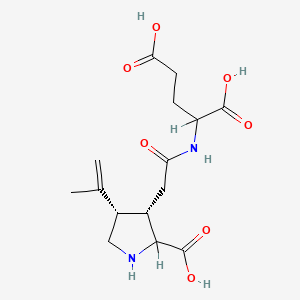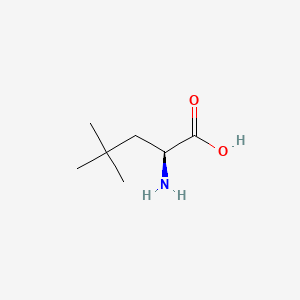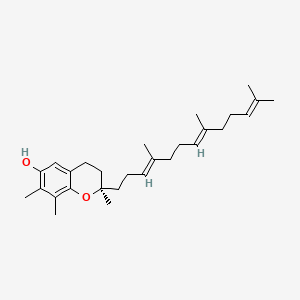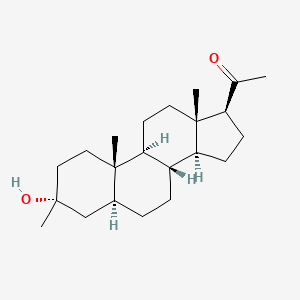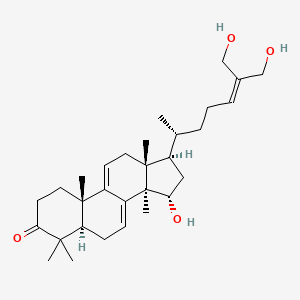
Colfosceril palmitate
Vue d'ensemble
Description
Colfosceril palmitate is a synthetic pulmonary surfactant used for the treatment of Respiratory Distress Syndrome (RDS) in premature infants . It was part of the first generation of commercially available artificial surfactants . It was developed by Burroughs Wellcome and it was FDA approved on August 6, 1990 .
Molecular Structure Analysis
The molecular formula of Colfosceril palmitate is C40H80NO8P . Its average mass is 734.039 Da and its monoisotopic mass is 733.562134 Da .
Physical And Chemical Properties Analysis
Colfosceril palmitate occurs as a monohydrate, softens at 75-79°C . It is readily soluble in chloroform, hot diisobutyl ketone, hot dioxane, and is readily emulsified in water .
Applications De Recherche Scientifique
Respiratory Treatment Applications
Colfosceril palmitate, also known as dipalmitoylphosphatidylcholine, is a critical component of natural lung surfactant and is extensively used in the prophylaxis and treatment of neonatal respiratory distress syndrome (RDS). It acts by reducing surface tension in the alveoli, preventing collapse and improving lung compliance .
Pharmaceutical Carrier Applications
This compound is utilized in the creation of liposomes and micelles for drug delivery systems. Its unique properties allow it to encapsulate drugs while maintaining biocompatibility, making it an ideal vehicle for targeted drug delivery .
Material Science Applications
Due to its surfactant properties, Colfosceril palmitate can be used to improve the flame retardancy of materials. It forms a barrier that slows down the spread of flames by decomposing slowly at high temperatures .
Biophysical Research Applications
Colfosceril palmitate is also used in biophysical studies to understand complex phenomena such as hysteresis in lipid monolayers. Researchers investigate variables like temperature, compression rates, and subphase content to unravel these processes .
Mécanisme D'action
Colfosceril palmitate, also known as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, is a synthetic pulmonary surfactant used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants .
Target of Action
The primary target of colfosceril palmitate is the alveoli in the lungs. The alveoli are small air sacs where gas exchange occurs. In premature infants with RDS, the alveoli lack sufficient surfactant, a substance that reduces surface tension and prevents the alveoli from collapsing .
Mode of Action
Colfosceril palmitate acts by replacing the deficient or ineffective endogenous lung surfactant, thereby reducing the tension and stabilizing the alveoli from collapsing . This action helps to reinflate collapsed areas of the lung, improve compliance, and reduce intrapulmonary shunting .
Biochemical Pathways
Colfosceril palmitate is part of the phospholipid class of molecules. It is a major component of natural lung surfactant, which is crucial for maintaining the stability of alveoli by reducing surface tension. The administration of colfosceril palmitate supplements the natural surfactant, aiding in the proper functioning of the respiratory system .
Pharmacokinetics
Colfosceril palmitate is administered directly into the trachea, and it is absorbed from the alveoli into lung tissue . It distributes uniformly to all lobes of the lung, distal airways, and alveolar spaces . It is recycled and metabolized exclusively in the lungs . The half-life of colfosceril palmitate is approximately 20 to 36 hours .
Result of Action
The administration of colfosceril palmitate leads to significant improvements in oxygenation and stabilization of lung function in infants with RDS . It reduces the number of deaths from RDS and decreases the incidence of air leak events such as pulmonary interstitial emphysema and pneumothorax .
Action Environment
The efficacy of colfosceril palmitate can be influenced by various environmental factors. For instance, the timing of administration plays a crucial role in its effectiveness. Early administration of colfosceril palmitate has been associated with improved clinical outcomes . Additionally, the patient’s condition, such as the degree of prematurity and the presence of other medical conditions, can also impact the compound’s action, efficacy, and stability .
Orientations Futures
Ongoing trials may identify whether prophylactic or rescue administration of the surfactant preparation is the preferred approach and whether different dosage regimens or different administration techniques impart greater therapeutic efficacy . It also remains to be determined whether any of the available surfactant preparations, including Exosurf® Neonatal™, will provide distinct therapeutic advantages over the others .
Propriétés
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046720 | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
60.5-61.5ºC at 760 mmHg | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very poor solubility | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Colfosceril palmitate | |
CAS RN |
63-89-8 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colfosceril palmitate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLFOSCERIL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63ºC | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) primarily interacts as a major component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli. [] This reduction in surface tension prevents alveolar collapse during expiration, improving lung compliance and easing breathing. [] The downstream effects of DPPC's action include improved gas exchange, reduced work of breathing, and prevention of respiratory distress. [, ]
A:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of acyl chains, helping characterize packing and phase transitions. For example, changes in methylene scissoring, rocking, and wagging modes, as well as C-H stretching modes, are indicative of changes in acyl chain packing. []
- Nuclear Magnetic Resonance (NMR): Can be used to study lipid dynamics, including diffusion and exchange within bilayers. [] Deuterium ((2)H) NMR is particularly useful for studying acyl chain order and dynamics. []
A: DPPC is a zwitterionic phospholipid that forms stable liposomes in aqueous solutions. [, ]
- Temperature Sensitivity: DPPC bilayers exhibit a well-defined gel-to-liquid crystalline phase transition temperature (Tm) around 41 °C. [, , ] This property makes DPPC suitable for formulating thermosensitive liposomes for drug delivery, particularly when combined with other lipids to fine-tune the Tm. []
- Interaction with other molecules: DPPC's properties can be modified by incorporating other molecules, such as cholesterol, which increases lipid packing density and alters membrane fluidity. [, , ] Proteins can also interact with DPPC bilayers, potentially affecting their stability and permeability. [, , , ]
- Environmental Factors: Factors like pH, ionic strength, and the presence of specific ions can influence the phase behavior, surface charge, and interactions of DPPC monolayers and bilayers. [, ]
ANone: Computational methods, including molecular dynamics (MD) simulations, are valuable tools for studying DPPC's behavior at the molecular level.
- Simulations: MD simulations can provide insights into DPPC bilayer structure, dynamics, phase transitions, and interactions with other molecules, including drugs and proteins. [, ] These simulations help to understand how DPPC's structure influences its function in biological systems.
- Calculations: Computational tools are also used to calculate various properties of DPPC, such as area per lipid, bilayer thickness, and bending rigidity. [, ]
- QSAR Models: While not extensively explored for DPPC itself, quantitative structure-activity relationship (QSAR) models could potentially be developed to predict the impact of DPPC modifications on its interactions with other molecules. []
A: DPPC's structure, characterized by two saturated palmitoyl chains and a phosphocholine headgroup, dictates its interactions and properties. [, ]
- Acyl Chain Length and Saturation: The length and saturation of the acyl chains significantly influence the phase transition temperature (Tm) of DPPC bilayers. Longer, saturated chains, like those in DPPC, pack tightly, leading to higher Tm values compared to lipids with shorter or unsaturated chains. [, ]
- Headgroup Modification: Modifying the phosphocholine headgroup could potentially alter DPPC's interactions with other molecules and its overall charge. [, ]
A:
- Stability: DPPC forms stable liposomes in aqueous solutions, but their stability can be affected by factors like temperature, pH, and the presence of other molecules. [, ]
- Formulation Strategies:
- Liposomes: DPPC is commonly formulated into liposomes for drug delivery applications. [, ]
- Mixed Lipid Systems: Combining DPPC with other lipids, such as cholesterol or phospholipids with different acyl chain lengths and saturation, can be used to modify liposome properties like fluidity, stability, and drug release profiles. [, , ]
- Surface Modifications: Attaching polyethylene glycol (PEG) to DPPC liposomes can improve their stability in biological fluids and prolong their circulation time. []
A: As DPPC is primarily used in research and pharmaceutical formulations, compliance with relevant Safety, Health, and Environmental (SHE) regulations is crucial. [, ] This includes following good manufacturing practices (GMP) for pharmaceutical-grade DPPC used in clinical trials and approved drug products. [] Risk assessments and mitigation strategies should be implemented throughout the development and manufacturing process to ensure the safety of researchers, workers, and the environment. []
A: DPPC, being a naturally occurring lung surfactant component, is generally well-tolerated. [, ] Pharmacokinetic studies on exogenous DPPC, such as colfosceril palmitate used in respiratory distress syndrome treatment, focus on its distribution within the lungs and its clearance mechanisms. [, , ] Pharmacodynamic studies evaluate its efficacy in improving lung function by assessing parameters like oxygenation, ventilation, and lung compliance. [, , ]
A:
- In vitro: DPPC's ability to form stable liposomes and interact with other molecules has been extensively studied in vitro using various techniques. [, , , ] For example, fluorescence spectroscopy and microscopy are used to investigate DPPC's interaction with proteins, drugs, and other lipids, providing insights into its potential applications in drug delivery and membrane biophysics. [, , ]
- In vivo: Animal models, particularly rodent models of lung injury and respiratory distress, have been used to evaluate the therapeutic efficacy of exogenous DPPC preparations like colfosceril palmitate. [, , ] These studies typically assess its ability to improve lung function, reduce inflammation, and enhance survival. [, ]
ANone: DPPC research benefits from cross-disciplinary collaborations involving:
- Biochemistry: Understanding DPPC's role as a substrate for enzymes like PLA2 and its interaction with proteins. [, , ]
- Biophysics: Studying DPPC's phase behavior, membrane dynamics, and interactions using techniques like fluorescence spectroscopy, atomic force microscopy, and computational simulations. [, , , , ]
- Pharmaceutics: Developing DPPC-based liposomes for drug delivery and optimizing their formulation for improved stability, drug encapsulation, and targeted delivery. [, , ]
A:
- Early Studies: Initial research focused on characterizing DPPC's structure and its ability to form bilayers, laying the foundation for its use as a model membrane system. []
- Lung Surfactant Research: The discovery of DPPC as a major component of lung surfactant revolutionized the understanding and treatment of neonatal respiratory distress syndrome (NRDS). []
- Thermosensitive Liposomes: The development of DPPC-based thermosensitive liposomes marked a significant milestone in drug delivery research, offering a promising approach for controlled drug release. []
A: While DPPC is widely used, other phospholipids with different acyl chain lengths and saturation, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), or hydrogenated soy phosphatidylcholine (HSPC), can be used as alternatives or in combination with DPPC to modify liposome properties. [] The choice depends on the specific application and desired characteristics, such as phase transition temperature, fluidity, and stability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



